molecular formula C14H13BrOZn B14881590 4-[(4'-Methylphenoxy)methyl]phenylZinc bromide

4-[(4'-Methylphenoxy)methyl]phenylZinc bromide

Cat. No.: B14881590
M. Wt: 342.5 g/mol
InChI Key: LKFDPFJJOKFBTD-UHFFFAOYSA-M
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Description

4-[(4’-Methylphenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4’-Methylphenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(4’-methylphenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-[(4’-Methylphenoxy)methyl]bromobenzene+Zn4-[(4’-Methylphenoxy)methyl]phenylzinc bromide\text{4-[(4'-Methylphenoxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{4-[(4'-Methylphenoxy)methyl]phenylzinc bromide} 4-[(4’-Methylphenoxy)methyl]bromobenzene+Zn→4-[(4’-Methylphenoxy)methyl]phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(4’-Methylphenoxy)methyl]phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or toluene are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound.

Scientific Research Applications

4-[(4’-Methylphenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of new drug candidates through the synthesis of bioactive compounds.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-[(4’-Methylphenoxy)methyl]phenylzinc bromide in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organozinc reagent, forming a palladium-zinc complex.

    Transmetalation: The organic group is transferred from zinc to palladium.

    Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the final product and regenerating the catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Morpholino)methyl]phenylzinc iodide
  • 4-[(4’-Methylphenoxy)methyl]phenylzinc chloride
  • 4-[(4’-Methylphenoxy)methyl]phenylzinc fluoride

Uniqueness

4-[(4’-Methylphenoxy)methyl]phenylzinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. Its bromide counterpart offers a balance between reactivity and stability, making it a preferred choice for various synthetic applications.

Properties

Molecular Formula

C14H13BrOZn

Molecular Weight

342.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-4-(phenylmethoxy)benzene

InChI

InChI=1S/C14H13O.BrH.Zn/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13;;/h3-10H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

LKFDPFJJOKFBTD-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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